![molecular formula C16H34O2Si2 B14457951 [[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane) CAS No. 73429-76-2](/img/structure/B14457951.png)
[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) is a complex organic compound that features a unique structure combining cyclopentane rings and trimethylsilane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of cyclopentane derivatives with trimethylsilyl reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process may include steps such as purification and isolation of the final product to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
[[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentane derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups into the cyclopentane rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) is used as a precursor for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between organic molecules and biological systems. Its structure can serve as a model for understanding the behavior of similar compounds in biological environments.
Medicine
In medicine, [[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) may have potential applications in drug development. Its unique properties could be harnessed to create new therapeutic agents with specific biological activities.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of [[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, which can lead to the formation of new products with distinct properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane: A simple cyclic hydrocarbon with a five-membered ring.
Trimethylsilane: A silicon-containing compound with three methyl groups attached to a silicon atom.
Bicyclo[1.1.1]pentane: A highly strained bicyclic compound with a unique structure.
Uniqueness
[[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) is unique due to its combination of cyclopentane rings and trimethylsilane groups. This structure imparts specific chemical properties that are not found in simpler compounds like cyclopentane or trimethylsilane alone. The presence of both cyclopentane and trimethylsilane groups allows for a wide range of chemical reactions and applications, making this compound valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
73429-76-2 |
|---|---|
Molekularformel |
C16H34O2Si2 |
Molekulargewicht |
314.61 g/mol |
IUPAC-Name |
trimethyl-[1-(1-trimethylsilyloxycyclopentyl)cyclopentyl]oxysilane |
InChI |
InChI=1S/C16H34O2Si2/c1-19(2,3)17-15(11-7-8-12-15)16(13-9-10-14-16)18-20(4,5)6/h7-14H2,1-6H3 |
InChI-Schlüssel |
WHOUCNGLWQGVKN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1(CCCC1)C2(CCCC2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


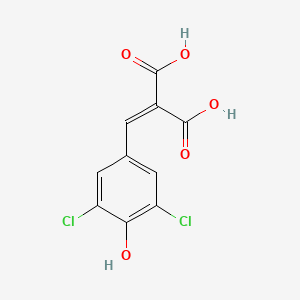
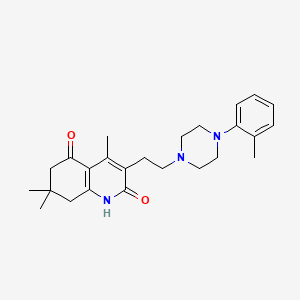
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)




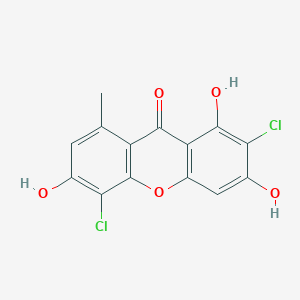
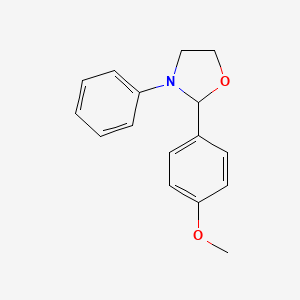

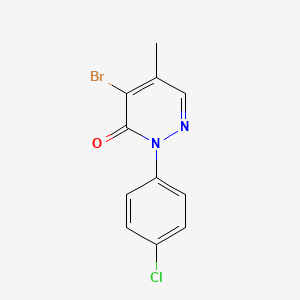
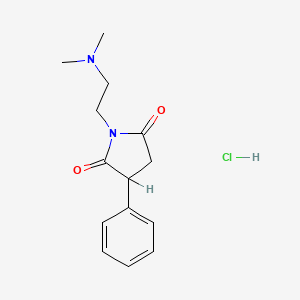
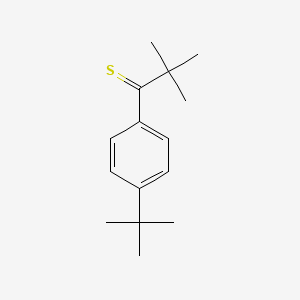
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
